molecular formula C15H12BrClN4O B2658190 (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one CAS No. 338414-65-6

(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one

Cat. No.: B2658190
CAS No.: 338414-65-6
M. Wt: 379.64
InChI Key: BKWBVYNMMINVDM-ZLKNSNGMSA-N
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Description

The compound (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one is a hydrazone derivative featuring a propan-1-one backbone substituted with bromophenyl and chlorophenyl hydrazinylidene groups. These compounds are typically synthesized via condensation reactions between carbonyl precursors and hydrazine derivatives, as seen in .

Properties

IUPAC Name

(2Z,3E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWBVYNMMINVDM-ZLKNSNGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one typically involves the following steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene groups, leading to the formation of azo compounds.

    Reduction: Reduction of the compound can yield hydrazine derivatives.

    Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that hydrazone derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and chlorine enhances the biological activity by increasing lipophilicity and facilitating membrane penetration.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Hydrazone AS. aureus32 µg/mL
Hydrazone BE. coli64 µg/mL
(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-oneTBDTBD

Anticancer Potential

Hydrazones are also being explored for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in tumor progression.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of hydrazone derivatives that exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The compound's structural features, particularly the electron-withdrawing groups, were linked to enhanced activity.

Coordination Chemistry

The complexation ability of (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one with transition metals can lead to the formation of new materials with unique properties. Such complexes are being studied for applications in catalysis and as sensors due to their tunable electronic properties.

Metal IonComplex Stability Constant (K)Application
Cu(II)10^5 M^-1Catalysis
Ni(II)10^4 M^-1Sensing

Mechanism of Action

The mechanism by which (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s structure is closely related to derivatives reported in , such as:

  • 5b: 2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene]malononitrile
  • 5c: 2-[1-(4-Bromophenyl)-2-thiocyanato-2-(p-tolylhydrazono)ethylidene]malononitrile
  • 5d: 2-[1-(4-Bromophenyl)-2-[(4-methoxyphenyl)hydrazono]-2-thiocyanatoethylidene]malononitrile

Key Structural Differences :

  • The target compound lacks the thiocyanate (-SCN) and malononitrile groups present in 5b–5g but retains dual hydrazinylidene substituents.
  • Electron-withdrawing groups (Br, Cl) in the target compound contrast with electron-donating groups (e.g., -OCH₃ in 5d), influencing electronic properties and reactivity .

Physical Properties

Melting Points :

Compound Substituents (R₁, R₂) Melting Point (°C)
Target 4-Br, 4-Cl Not reported
5b (Ref.) 4-Br, 4-Cl 210–212
5c (Ref.) 4-Br, 4-CH₃ 218–219
5d (Ref.) 4-Br, 4-OCH₃ 214–216

The presence of bromo and chloro groups (both electron-withdrawing) in 5b correlates with a lower melting point compared to 5c (methyl group, electron-donating). This suggests that the target compound’s melting point may fall within the 210–220°C range, influenced by halogen substituent effects .

Spectroscopic Features

  • IR Spectroscopy : Hydrazone derivatives typically exhibit N-H stretches near 3200 cm⁻¹ and C=N stretches around 1600 cm⁻¹. Thiocyanate (-SCN) groups in 5b–5g show peaks at ~2100 cm⁻¹, absent in the target compound .
  • ¹H-NMR : Aromatic protons in the target compound’s bromophenyl and chlorophenyl groups would resonate at δ 7.2–7.8 ppm, similar to 5b .

Crystallographic and Conformational Analysis

and –15 highlight the importance of dihedral angles and hydrogen bonding in analogous compounds:

  • In , dihedral angles between aromatic rings and a thiazolidene core range from 15.4° to 66.78°, affecting molecular planarity and crystal packing .
  • The target compound’s hydrazinylidene groups may adopt non-planar conformations, influencing intermolecular interactions like hydrogen bonding (N-H⋯O, C-H⋯X; X = Br, Cl) .

Research Findings and Implications

  • Crystallographic Tools : Structural studies of related compounds rely on SHELX suites () and ORTEP for visualization (–10), ensuring accurate refinement of hydrogen bonding networks and molecular geometry .

Biological Activity

The compound (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromophenyl and chlorophenyl substituents , which are known to influence biological activity.
  • Hydrazone linkage , which is often associated with various pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

C16H15BrClN5O\text{C}_{16}\text{H}_{15}\text{BrClN}_5\text{O}

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The presence of halogen substituents, such as bromine and chlorine in this compound, may enhance its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation.

Antimicrobial Effects

Hydrazones have been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been noted in several studies.

  • Case Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals. This compound has shown promise in reducing oxidative stress in cellular models.

  • Research Findings : In vitro assays revealed that the compound significantly decreased reactive oxygen species (ROS) levels, indicating its potential role in mitigating oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInduction of apoptosis via mitochondrial pathways
AntimicrobialModerateInhibition of bacterial growth
AntioxidantSignificantScavenging of free radicals

Case Study 1: Anticancer Efficacy

A study involving various hydrazone derivatives, including this compound, found that it exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study suggested that modifications in substituents could lead to enhanced potency.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , using a base (e.g., KOH) in ethanol under controlled temperatures (0–50°C). Key parameters include:

  • Stoichiometry : Equimolar ratios of precursors (e.g., 4-bromophenyl ketone and hydrazine derivatives).
  • Temperature : Gradual heating to prevent side reactions (e.g., over-oxidation or polymerization).
  • Reaction Time : 2–3 hours with continuous stirring to ensure complete enolate formation . Yield optimization requires purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring by TLC.

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bends at ~1500 cm⁻¹).
  • ¹H/¹³C NMR : Confirms hydrazone configuration (e.g., imine proton signals at δ 8.5–9.5 ppm) and aryl substituents.
  • HR-MS : Validates molecular mass (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

Q. How is the stereochemical configuration (Z/E) of the hydrazone groups determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for assigning stereochemistry. For example, torsion angles between the hydrazinylidene group and aryl rings confirm Z/E configurations. Complementary NOESY NMR can detect spatial proximity of substituents in solution .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO Energies : Predict charge-transfer behavior (e.g., HOMO = −6.12 eV, LUMO = −2.87 eV).
  • Global Reactivity Descriptors :
ParameterValueInterpretation
Chemical Hardness (η)1.62 eVHigh stability against electron perturbation
Electrophilicity (ω)4.15 eVModerate electrophilic character
These parameters guide predictions of nucleophilic/electrophilic sites and redox stability .

Q. What strategies resolve discrepancies between experimental and computational structural data?

Methodological Answer: Compare XRD bond lengths/angles with DFT-optimized geometries :

  • Example : C=N bond length in XRD (1.28 Å) vs. DFT (1.30 Å). Minor deviations (<0.05 Å) suggest acceptable model accuracy.
  • Adjust computational parameters (e.g., solvent effects in PCM models) or refine basis sets (e.g., adding polarization/diffusion functions) .

Q. How can intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence crystallographic packing?

Methodological Answer: Analyze XRD data for non-covalent interactions :

  • C–H···Br/Cl : Stabilize layered packing (e.g., Br···H distances ~2.9 Å).
  • π-π stacking : Aryl ring spacing (~3.5 Å) affects solubility and thermal stability. Tools like Mercury or CrystalExplorer visualize these interactions .

Q. What protocols are recommended for evaluating antimicrobial activity?

Methodological Answer: Use agar dilution assays against Gram-positive/negative bacteria and fungi:

  • Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Test concentrations (0.5–128 µg/mL) and measure MIC (Minimum Inhibitory Concentration). Correlate activity with electronic properties (e.g., electrophilicity index) to identify structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic or crystallographic data across studies?

Methodological Answer:

  • Replicate synthesis : Ensure purity via HPLC (>95%) and confirm solvent/temperature conditions.
  • Cross-validate techniques : Compare XRD with solid-state NMR or Raman spectroscopy.
  • Theoretical benchmarking : Use multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess computational variability .

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